2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring attached to a methoxyphenyl group and an ethanone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The compound can be synthesized through several methods, primarily involving the reaction of 2-methoxybenzoyl chloride with piperazine. The resulting product is often converted into its hydrochloride salt form for enhanced stability and solubility.
This compound is classified as an organic compound and more specifically as a piperazine derivative. Its structure includes functional groups such as methoxy, carbonyl, and piperazine, which contribute to its chemical properties and biological activities.
The synthesis of 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the following steps:
The molecular formula of 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is . Its structural representation includes:
Property | Value |
---|---|
Molecular Weight | 270.75 g/mol |
IUPAC Name | 2-(2-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride |
InChI | InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |
InChI Key | JSSTZSUNKRRJRZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1CC(=O)N2CCNCC2.Cl |
The compound can undergo several types of chemical reactions:
The mechanism of action for 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific biological targets. The piperazine moiety may engage with various receptors in the body, potentially modulating their activity. The methoxy and carbonyl groups are believed to influence the binding affinity and selectivity towards these targets, although detailed pathways are context-dependent.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water and organic solvents like ethanol |
Stability | Stable under normal conditions but sensitive to moisture |
The compound has several applications in scientific research:
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: